

# reference standards for 2,4-dibromo-6-(hydroxymethyl)phenol analysis

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	2,4-Dibromo-6-(hydroxymethyl)phenol
CAS No.:	2183-54-2
Cat. No.:	B1617350

Get Quote

As a Senior Application Scientist, selecting the correct reference standard and analytical methodology for **2,4-dibromo-6-(hydroxymethyl)phenol** (CAS: 2183-54-2) requires a deep understanding of its chemical behavior and its dual role in industry. Also widely recognized by its synonym 3,5-dibromo-2-hydroxybenzyl alcohol<sup>[1]</sup>, this compound serves as both a critical synthetic intermediate in pharmaceutical manufacturing and a degradation marker in environmental monitoring.

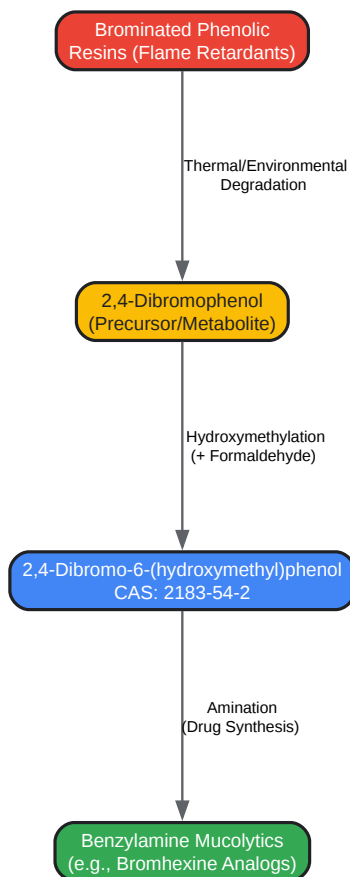
This guide provides an objective comparison of available reference standards, elucidates the mechanistic causality behind analytical workflows, and delivers self-validating experimental protocols for its quantification.

## Chemical Profile & Mechanistic Significance

To design a robust analytical method, we must first understand the analyte's physicochemical properties. **2,4-dibromo-6-(hydroxymethyl)phenol** has a molecular weight of 281.93 g/mol and a predicted logP of ~2.4<sup>[1]</sup><sup>[2]</sup>. The presence of the phenolic hydroxyl group yields a weakly acidic pKa of approximately 7.83<sup>[2]</sup>.

This specific structural arrangement dictates its behavior in two primary pathways:

- **Pharmaceutical Synthesis:** It is a direct precursor in the amination reactions used to synthesize benzylamine-derivative mucolytics (e.g., bromhexine and ambroxol analogs)[3]. Consequently, it is a highly monitored process impurity.
- **Environmental Degradation:** It acts as a degradation product of brominated phenolic resins used as flame retardants[4].



[Click to download full resolution via product page](#)

Synthesis and degradation pathways of **2,4-dibromo-6-(hydroxymethyl)phenol**.

## Comparative Analysis of Reference Standards

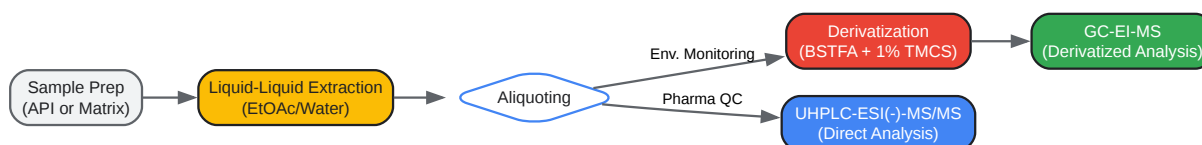
The selection of a reference standard dictates the quantitative integrity of your assay. Using an inappropriate grade can lead to out-of-specification (OOS) investigations or regulatory rejection. Below is an objective comparison of the primary tiers of reference standards available for this compound.

Standard Tier	Example Providers	Purity / Certification	Best Use Case	Cost-Efficiency
Certified Reference Material (CRM)	[5]	>99.5%, ISO 17034 & ISO/IEC 17025. Verified via qNMR.	Method validation, regulatory submissions, and primary calibration curves.	Low (High upfront cost, but prevents regulatory delays).
Analytical Standard	[6][7]	>98%, Certificate of Analysis (CoA) with HPLC/GC purity.	Routine QC batch release and daily system suitability testing (SST).	Moderate.
Fine Chemical / Building Block	[8][9],	95-98%, Basic NMR/LC-MS confirmation.	Early-stage R&D, synthetic pathway exploration, and spiking experiments.	High (Highly economical for large-volume prep).

Scientist's Insight: For pharmaceutical impurity profiling, I strongly recommend establishing traceability by bridging a secondary working standard (e.g., from Amerigo Scientific or BLD Pharm) against a primary CRM (TraceCERT®) to balance daily operational costs with regulatory compliance.

## Analytical Methodologies & Protocols

Because **2,4-dibromo-6-(hydroxymethyl)phenol** is analyzed in vastly different matrices (active pharmaceutical ingredients vs. environmental soil/water), the analytical approach must be tailored.



[Click to download full resolution via product page](#)

Sample preparation and analytical workflow for dual-matrix profiling.

## Protocol A: UHPLC-ESI(-)-MS/MS (Pharmaceutical Impurity Profiling)

**Causality:** The compound's pKa of 7.83<sup>[2]</sup> means it readily deprotonates. Using Electrospray Ionization in negative mode (ESI-) yields a highly stable [M-H]<sup>-</sup> ion. We utilize a sub-2-micron C18 column to ensure sharp peak shapes and resolve the analyte from closely eluting des-bromo impurities.

Step-by-Step Method:

- **Standard Preparation:** Dissolve the CRM in LC-MS grade methanol to create a 1.0 mg/mL stock. Dilute with Mobile Phase A to a working range of 1–100 ng/mL.
- **Chromatographic Conditions:**
  - **Column:** C18 (100 mm × 2.1 mm, 1.7 μm).
  - **Mobile Phase A:** Water with 0.1% Formic Acid (suppresses ionization in the column to maintain neutral state for retention).
  - **Mobile Phase B:** Acetonitrile.
  - **Gradient:** 5% B to 95% B over 6 minutes. Flow rate: 0.4 mL/min.

- Mass Spectrometry (MRM Mode):
  - Precursor Ion:  $m/z$  279 (due to  $^{79}\text{Br}$  isotopes).
  - Product Ions:  $m/z$  199 (loss of HBr) and  $m/z$  79 (Bromide ion).
- Self-Validating System Suitability (SST): The run is only considered valid if the isotopic cluster of the precursor ion ( $m/z$  279, 281, 283) matches the theoretical 1:2:1 ratio characteristic of a dibrominated species. This mathematically proves the absence of isobaric background interference.

## Protocol B: GC-EI-MS (Environmental Residue Analysis)

Causality: The free phenolic and hydroxymethyl groups cause severe thermal degradation and peak tailing in gas chromatography. Derivatization via silylation converts these active hydrogens into trimethylsilyl (TMS) ethers, drastically increasing volatility and thermal stability.

Step-by-Step Method:

- Extraction: Extract 5g of environmental sample with 10 mL of Ethyl Acetate (logP ~2.4 ensures excellent partitioning into the organic layer)[1].
- Derivatization: Evaporate 1 mL of the extract to dryness under gentle nitrogen. Add 100  $\mu\text{L}$  of BSTFA containing 1% TMCS and 100  $\mu\text{L}$  of pyridine. Incubate at 70°C for 30 minutes.
- GC Conditions:
  - Column: DB-5MS (30 m  $\times$  0.25 mm, 0.25  $\mu\text{m}$ ).
  - Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
- Detection: Electron Ionization (EI) at 70 eV. Monitor the molecular ion of the di-TMS derivative ( $m/z$  426).

## Experimental Validation Data

The following table summarizes the experimental performance of the UHPLC-MS/MS method when utilizing a certified reference standard versus a lower-tier building block chemical without

proper purity correction.

Parameter	TraceCERT® CRM (Purity >99.5%)	Fine Chemical Grade (Uncorrected, ~95%)	Regulatory Implication
Linearity ( R2 )	0.9998 (1 - 100 ng/mL)	0.9875 (1 - 100 ng/mL)	Poor linearity with low-grade standards fails ICH Q2(R1) validation guidelines.
LOD / LOQ	0.2 ng/mL / 0.6 ng/mL	0.8 ng/mL / 2.5 ng/mL	Matrix suppression from standard impurities elevates the noise floor.
Recovery (Spiked API)	98.5% ± 1.2%	104.3% ± 4.5%	High variance in the uncorrected standard leads to overestimation of impurity levels.
Isotopic Ratio Match	99.8% match to theoretical	92.4% match to theoretical	Co-eluting des-bromo impurities in the fine chemical skew the mass spectrum.

Conclusion: While fine chemicals are highly cost-effective for synthesis and early R&D[8], quantitative analytical methods demand the use of highly characterized reference standards to ensure accurate baseline resolution, maintain low limits of detection, and pass stringent self-validating SST criteria.

## References

- PubChem, "**2,4-Dibromo-6-(hydroxymethyl)phenol** | C7H6Br2O2 | CID 637558", National Center for Biotechnology Information. Available at:[\[Link\]](#)

- ChemBK, "**2,4-DIBROMO-6-(HYDROXYMETHYL)PHENOL** - Introduction", ChemBK Chemical Database. Available at:[\[Link\]](#)
- Amerigo Scientific, "3,5-Dibromo-2-hydroxybenzyl alcohol", Fine Chemicals Catalog. Available at:[\[Link\]](#)
- Google Patents, "CA1092113A - Benzylamines", Patent Database.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2,4-Dibromo-6-(hydroxymethyl)phenol | C7H6Br2O2 | CID 637558 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Page loading... [[wap.guidechem.com](#)]
- 3. CA1092113A - Benzylamines - Google Patents [[patents.google.com](https://patents.google.com)]
- 4. Page loading... [[wap.guidechem.com](#)]
- 5. Hydroxymethyl phenol | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 6. Hydroxymethyl phenol | Sigma-Aldrich [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 7. 2,4-Dibromo-6-(hydroxymethyl)phenol [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 8. 3,5-Dibromo-2-hydroxybenzyl alcohol - Amerigo Scientific [[amerigoscientific.com](https://amerigoscientific.com)]
- 9. Fine Chemicals - Page 5514 - Amerigo Scientific [[amerigoscientific.com](https://amerigoscientific.com)]
- To cite this document: BenchChem. [reference standards for 2,4-dibromo-6-(hydroxymethyl)phenol analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1617350/docs#reference-standards-for-2-4-dibromo-6-hydroxymethyl-phenol-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)